molecular formula C30H48N2O8 B12287933 N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid, Tri-t-butyl Ester

N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid, Tri-t-butyl Ester

Cat. No.: B12287933
M. Wt: 564.7 g/mol
InChI Key: XWZZIOGTEIOOAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester is a complex organic compound often used in chemical synthesis and research. This compound is characterized by its protective groups, which are crucial in various synthetic pathways to prevent unwanted reactions at specific sites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester typically involves multiple steps. The process begins with the protection of the amino groups of L-lysine using tert-butyl and phenylmethoxycarbonyl groups. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as dicyclohexylcarbodiimide to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and purification systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can remove protective groups, revealing the active sites of the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide sites.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce deprotected lysine derivatives.

Scientific Research Applications

N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in peptide synthesis and as a protective group in biochemical studies.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: The compound finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester involves the protection of specific functional groups during chemical synthesis. The protective groups prevent unwanted reactions, allowing for selective modifications at other sites. The molecular targets include amino and carboxyl groups, and the pathways involve the formation and cleavage of protective groups under specific conditions.

Comparison with Similar Compounds

Similar Compounds

  • N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-ornithine 1,1-Dimethylethyl Ester
  • N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-glutamine 1,1-Dimethylethyl Ester

Uniqueness

Compared to similar compounds, N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester offers unique advantages in terms of stability and reactivity. Its protective groups are particularly effective in preventing side reactions, making it a valuable tool in complex synthetic pathways.

Properties

Molecular Formula

C30H48N2O8

Molecular Weight

564.7 g/mol

IUPAC Name

tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate

InChI

InChI=1S/C30H48N2O8/c1-28(2,3)38-24(33)19-32(20-25(34)39-29(4,5)6)23(26(35)40-30(7,8)9)17-13-14-18-31-27(36)37-21-22-15-11-10-12-16-22/h10-12,15-16,23H,13-14,17-21H2,1-9H3,(H,31,36)

InChI Key

XWZZIOGTEIOOAN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.